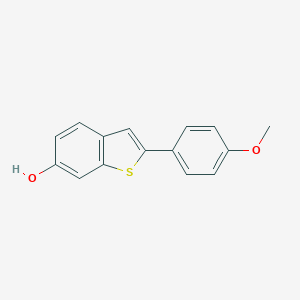

2-(4-Methoxyphenyl)benzothiophene-6-OL

Beschreibung

Historical Context and Therapeutic Significance of Benzothiophene (B83047) Derivatives

The journey of benzothiophene in medicinal chemistry is a testament to the power of scaffold-based drug design. This sulfur-containing heterocyclic system has been a subject of interest for decades, leading to the development of several clinically significant drugs. nih.govrsc.org The structural rigidity and the ability of the sulfur atom to engage in various non-covalent interactions have made the benzothiophene nucleus a valuable template for medicinal chemists. nih.gov

Historically, the exploration of benzothiophene derivatives has yielded a diverse range of therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase-inhibiting properties. rsc.orgbenthamdirect.com This wide-ranging bioactivity underscores the importance of the benzothiophene core in interacting with various physiological pathways.

Several benzothiophene-based drugs have made a significant impact on clinical practice. For instance, Zileuton is an inhibitor of 5-lipoxygenase and is used in the management of asthma. ias.ac.inSertaconazole is an antifungal agent that leverages the benzothiophene scaffold to effectively treat fungal infections. ias.ac.in Perhaps the most prominent examples are found in the class of Selective Estrogen Receptor Modulators (SERMs), where Raloxifene (B1678788) and Arzoxifene stand out. rsc.orgresearchgate.net Raloxifene is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. nih.gov Arzoxifene, a next-generation benzothiophene SERM, was developed with the aim of improved bioavailability. researchgate.net The success of these drugs has cemented the benzothiophene scaffold as a key player in the development of therapies for a multitude of diseases.

Structural Characteristics and Chemical Space of 2-(4-Methoxyphenyl)benzothiophene-6-OL within Benzothiophenes

The compound this compound fits within a well-explored and significant area of the benzothiophene chemical space, primarily defined by its relationship to the SERM, Raloxifene. The core structure of Raloxifene is 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol. nih.govdrugbank.com The title compound, this compound, is a close analog, differing by the presence of a methoxy (B1213986) group on the 2-phenyl ring instead of a hydroxyl group.

This specific substitution pattern is crucial for its biological activity. Structure-activity relationship (SAR) studies on this class of compounds have highlighted the critical role of the substituents at the 2 and 6 positions of the benzothiophene ring. nih.gov The hydroxyl group at the 6-position is considered a key feature for anchoring the molecule to its biological target, the estrogen receptor (ER). nih.gov The 2-aryl group also plays a significant role in receptor binding and modulating the activity of the compound. nih.gov

The table below outlines the key structural features of this compound and its relation to the core of Raloxifene.

| Compound Name | Core Structure | Substitution at Position 2 | Substitution at Position 6 |

| This compound | Benzothiophene | 4-Methoxyphenyl (B3050149) | Hydroxyl (-OH) |

| Raloxifene Core (2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol) | Benzothiophene | 4-Hydroxyphenyl | Hydroxyl (-OH) |

The methoxy group in this compound, as opposed to the hydroxyl group in the Raloxifene core, can influence several properties of the molecule, including its polarity, metabolic stability, and binding affinity to the estrogen receptor. In fact, the dimethoxy precursor, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302), is a known key intermediate in the synthesis of Raloxifene. newdrugapprovals.orgveeprho.com The selective demethylation to reveal the hydroxyl groups is a critical step in producing the active drug. Therefore, this compound can be viewed as both a synthetic precursor and a metabolite analog of compounds in the Raloxifene family.

Rationale for Investigating this compound and Related Analogs in Drug Discovery

The primary rationale for investigating this compound and its analogs is rooted in the ongoing quest for an "ideal" Selective Estrogen Receptor Modulator (SERM). nih.gov An ideal SERM would exhibit beneficial estrogenic effects in certain tissues, such as bone and the cardiovascular system, while having antagonistic effects in others, like the breast and uterus, to prevent or treat hormone-sensitive cancers. nih.gov

The investigation of analogs of the Raloxifene scaffold, such as this compound, is driven by the desire to fine-tune the pharmacological profile of this class of drugs. By systematically modifying the substituents on the benzothiophene core, researchers aim to:

Modulate Receptor Selectivity: The estrogen receptor has two main subtypes, ERα and ERβ. Developing compounds with selectivity for one subtype over the other could lead to more targeted therapies with fewer side effects. aacrjournals.org

Improve Pharmacokinetic Properties: Issues such as poor bioavailability, as seen with Raloxifene, can be addressed by modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Explore Novel Mechanisms of Action: Research has shown that some benzothiophene SERMs may exert their effects through mechanisms independent of the estrogen receptor, such as antioxidant pathways or by interacting with other signaling molecules like the G-protein coupled receptor GPR30. nih.gov Investigating a range of analogs can help to elucidate these alternative mechanisms and potentially lead to new therapeutic applications, including neuroprotection. nih.gov

The table below summarizes the key research goals driving the investigation of this compound and related analogs.

| Research Goal | Rationale |

| Enhanced Tissue Selectivity | To develop SERMs that provide the benefits of estrogen in bone and the cardiovascular system without the risks in breast and uterine tissue. |

| Improved Bioavailability | To create drugs that are more efficiently absorbed by the body, potentially allowing for lower doses and fewer side effects. |

| Novel Therapeutic Applications | To explore activities beyond estrogen receptor modulation, such as neuroprotection and cancer chemoprevention through antioxidant pathways. aacrjournals.orgnih.gov |

| Understanding Structure-Activity Relationships (SAR) | To gain a deeper understanding of how specific chemical modifications influence biological activity, which can guide the design of future drugs. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFJMKTXKURRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431623 | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225648-21-5 | |

| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methoxyphenyl Benzothiophene 6 Ol and Derivatives

Strategic Approaches to Benzothiophene (B83047) Ring System Construction

The formation of the benzothiophene scaffold is a cornerstone of the synthesis. Various methodologies have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Acid-Catalyzed Cyclization and Rearrangement Processes for 2-Arylbenzo[b]thiophenes

Acid-catalyzed intramolecular cyclization is a prominent method for synthesizing 2-arylbenzo[b]thiophenes. A key example is the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone. google.comgoogle.com This reaction, when carried out in the presence of a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, leads to the formation of a mixture of regioisomeric products: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.comgoogle.com The process involves an intramolecular electrophilic attack of the carbonyl-activated methylene (B1212753) group onto the phenyl ring of the thioether, followed by dehydration and rearrangement to yield the stable benzothiophene core. google.com The use of methanesulfonic acid in a solvent like toluene (B28343) has been shown to be an effective alternative to PPA, particularly for large-scale synthesis, providing the desired products in excellent yields. google.com

| Starting Material | Acid Catalyst | Key Products | Reference |

|---|---|---|---|

| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid (PPA) | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | google.com |

| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | Methanesulfonic Acid | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | google.com |

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis offers a powerful and versatile approach to the synthesis of benzothiophenes. kfupm.edu.sa Palladium-catalyzed reactions, in particular, have been extensively developed. researchgate.net For instance, the intramolecular oxidative cyclization of 2-(methylthio)phenylacetylenes can be achieved using a palladium iodide catalyst under aerobic conditions. nih.gov This method allows for the synthesis of various substituted benzothiophenes. nih.gov Gold-catalyzed carbothiolation of ortho-alkynylaryl thioethers provides an atom-economic route to 2,3-disubstituted benzothiophenes. organic-chemistry.orgrsc.org Copper-catalyzed reactions are also prevalent, such as the cyclization of 2-halochalcones with a sulfur source like potassium xanthate to form 2-acylbenzo[b]thiophenes. researchgate.net These transition metal-mediated methods often exhibit high efficiency and functional group tolerance. researchgate.netkfupm.edu.sa

| Catalyst/Metal | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Palladium Iodide | Oxidative Cyclization | 2-(Methylthio)phenylacetylenes | Benzothiophene-3-carboxylates | nih.gov |

| Gold(I) | Carbothiolation | ortho-Alkynylaryl thioethers | 2,3-Disubstituted benzothiophenes | organic-chemistry.orgrsc.org |

| Copper(II) Acetate | α-C-H Functionalization/Cyclization | 2-Iodochalcones and Potassium Xanthate | 2-Acylbenzo[b]thiophenes | researchgate.net |

Electrophilic Cyclization Reactions

Electrophilic cyclization represents another important strategy for constructing the benzothiophene ring system. nih.gov This approach typically involves the reaction of an o-alkynyl thioanisole (B89551) with an electrophilic reagent. organic-chemistry.orgacs.org Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), have been successfully employed to initiate the cyclization. nih.gov A notable development in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source. nih.govorganic-chemistry.orgacs.org This reagent reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. nih.govorganic-chemistry.orgacs.org The reaction is believed to proceed through the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation. organic-chemistry.org

Functionalization and Derivatization Strategies for the Benzothiophene Core

Once the benzothiophene scaffold is constructed, further modifications are often necessary to introduce the desired substituents, such as the 4-methoxyphenyl (B3050149) group at the 2-position and the hydroxyl group at the 6-position.

Introduction of Aromatic Substituents (e.g., 4-Methoxyphenyl Group)

The introduction of an aryl group, such as the 4-methoxyphenyl moiety, at the 2-position of the benzothiophene core can be achieved through several methods. One common approach is to incorporate the aryl group into one of the starting materials prior to the cyclization reaction. For example, in the acid-catalyzed cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone, the 4-methoxyphenyl group is already present in the acetophenone (B1666503) precursor. google.com

Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to introduce the aryl group onto a pre-formed benzothiophene ring. mdpi.comnih.govmdpi.com This palladium-catalyzed reaction involves the coupling of a boronic acid or ester with a halogenated benzothiophene. youtube.com For instance, a 2-halobenzothiophene can be coupled with 4-methoxyphenylboronic acid to yield 2-(4-methoxyphenyl)benzothiophene. This method is highly versatile and tolerates a wide range of functional groups. mdpi.com

Selective Hydroxylation and Etherification at Position 6

The final step in the synthesis of 2-(4-methoxyphenyl)benzothiophene-6-ol is the introduction of the hydroxyl group at the 6-position. This is typically achieved through the demethylation of a 6-methoxy precursor, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com

Several reagents can be used for the O-demethylation of aryl methyl ethers. chem-station.com Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for this transformation, even at low temperatures. chem-station.com Other reagents, such as aluminum chloride (AlCl₃) and 47% hydrobromic acid (HBr), can also be used, often requiring heating. chem-station.comepo.org The choice of demethylating agent can depend on the other functional groups present in the molecule to avoid unwanted side reactions. chem-station.com The reaction mechanism generally involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the methyl group. chem-station.com

| Precursor | Reagent | Transformation | Product | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Boron Tribromide (BBr₃) | O-Demethylation | This compound | chem-station.com |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | Aluminum Chloride (AlCl₃) | O-Demethylation | This compound | chem-station.comepo.org |

| 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 47% Hydrobromic Acid (HBr) | O-Demethylation | This compound | chem-station.com |

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of asymmetrically substituted benzothiophenes, such as this compound, necessitates precise control over the regioselectivity of the cyclization and subsequent functionalization steps. The final arrangement of the substituents on the benzothiophene core is critically influenced by the choice of starting materials and the reaction conditions employed. Optimization of reaction parameters is equally crucial for maximizing the yield and purity of the desired product.

The construction of the 2-aryl-6-hydroxybenzothiophene scaffold can be approached through several synthetic strategies, with the regiochemical outcome being a primary consideration. A common and versatile method involves the reaction of a substituted thiophenol with a suitably functionalized alkyne or a related three-carbon synthon. In the context of synthesizing this compound, this would typically involve a 3-mercaptophenol derivative reacting with a 4-methoxyphenyl-substituted acetylene (B1199291) equivalent. The regioselectivity of this cyclization, which determines whether the 4-methoxyphenyl group is positioned at C2 or C3 of the benzothiophene, is governed by both electronic and steric factors of the reacting partners and the mechanistic pathway of the reaction (e.g., radical, electrophilic, or transition-metal-catalyzed).

For instance, in metal-free, iodine-catalyzed cascade reactions of thiophenols with alkynes, the regioselectivity is often dictated by the electronic properties of the alkyne. Electron-withdrawing groups on the alkyne tend to direct the initial nucleophilic attack of the sulfur, influencing the final orientation of the substituents. Similarly, photocatalytic radical annulation processes involving o-methylthio-arenediazonium salts and alkynes also exhibit regioselectivity based on the nature of the alkyne substituent.

Palladium-catalyzed methodologies, such as the intramolecular oxidative C-H functionalization of enethiolate salts, offer another powerful route where regioselectivity can be controlled. acs.org The position of cyclization is directed by the pre-existing connectivity in the acyclic precursor, thus providing a high degree of regiochemical control.

Yield optimization in the synthesis of this compound is a multifactorial process, contingent on the specific synthetic route chosen. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In transition-metal-catalyzed reactions, the selection of the metal center (e.g., palladium, copper, iridium) and the associated ligands is of paramount importance. organic-chemistry.org Ligands can influence the stability and reactivity of the catalytic species, thereby affecting both the yield and the rate of the reaction. For palladium-catalyzed C-H arylation reactions, the choice of the base is also critical. organic-chemistry.org

The following tables provide illustrative data on how variations in reaction conditions can impact the yield of benzothiophene synthesis, based on findings from studies on related structures.

Table 1: Effect of Catalyst and Ligand on Yield in a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ | DMF | 120 | 65 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 3 | PdCl₂(dppf) (2) | - | NaOtBu | Toluene | 110 | 78 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | DMAc | 130 | 92 |

This is a hypothetical data table created to be illustrative of the kinds of parameters that are varied in optimization studies based on general knowledge of cross-coupling reactions.

Table 2: Influence of Solvent and Base on Yield in a Hypothetical Copper-Catalyzed Annulation Reaction

| Entry | Copper Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | CuI (10 mol%) | K₂CO₃ | DMF | 110 | 12 | 70 |

| 2 | CuI (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 82 |

| 3 | CuI (10 mol%) | DBU | Acetonitrile | 80 | 24 | 65 |

| 4 | Cu(OAc)₂ (10 mol%) | K₃PO₄ | Toluene | 120 | 10 | 75 |

This is a hypothetical data table created to be illustrative of the kinds of parameters that are varied in optimization studies based on general knowledge of annulation reactions.

Furthermore, in syntheses starting from pre-formed benzothiophene cores that are subsequently functionalized, regioselectivity is governed by the inherent reactivity of the benzothiophene ring system. Electrophilic substitution reactions, for instance, typically occur at the C3 position, unless this position is blocked. Therefore, to introduce a substituent at a different position, a directed metalation strategy might be employed.

Ultimately, the successful synthesis of this compound with high regioselectivity and in good yield relies on a careful selection of the synthetic route and systematic optimization of the reaction conditions. The existing literature on the synthesis of substituted benzothiophenes provides a strong foundation for developing a robust and efficient synthetic protocol for this specific target molecule.

Mechanistic Elucidation of 2 4 Methoxyphenyl Benzothiophene 6 Ol Action

Identification of Putative Biological Targets

The primary biological targets of 2-(4-Methoxyphenyl)benzothiophene-6-OL are the estrogen receptors (ERs), specifically the alpha (ERα) and beta (ERβ) isoforms. These receptors are ligand-activated transcription factors that play a crucial role in mediating the physiological effects of estrogen. As a SERM, this compound exhibits tissue-specific effects, acting as either an agonist or an antagonist of estrogen activity depending on the cellular context.

In addition to the nuclear estrogen receptors, emerging evidence suggests that benzothiophene-based SERMs can also interact with the G protein-coupled estrogen receptor 1 (GPER), also known as GPR30. Studies on structurally similar compounds, particularly those containing the 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol (BTC) core, have indicated that some of their biological activities, such as neuroprotection, may be mediated through GPR30 signaling pathways, potentially independent of classical ERα and ERβ activation. acs.orgnih.govnih.gov

The interaction of this compound with these receptors is the initial step in its mechanism of action, triggering a series of events that ultimately alter gene expression and cellular function.

Binding Kinetics and Molecular Recognition Mechanisms

The binding of this compound to estrogen receptors is a critical determinant of its biological activity. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies of Raloxifene (B1678788) and other benzothiophene (B83047) derivatives.

These molecules typically bind with high affinity to the ligand-binding domain (LBD) of the estrogen receptors. This binding is competitive with the natural ligand, 17β-estradiol. The affinity and selectivity for ERα versus ERβ can vary among different SERMs, contributing to their unique biological profiles.

Upon binding, this compound induces a specific conformational change in the estrogen receptor. This altered shape of the receptor-ligand complex is central to its function as a SERM. The conformation determines the ability of the receptor to interact with co-regulatory proteins, namely coactivators and corepressors.

Agonist Activity: In tissues where it acts as an agonist, the induced conformation of the ER complex facilitates the recruitment of coactivators. This coactivator binding leads to the initiation of transcription of estrogen-responsive genes.

Antagonist Activity: In tissues where it functions as an antagonist, the binding of the compound results in a different receptor conformation. This conformation either prevents the recruitment of coactivators or actively recruits corepressors to the receptor complex, thereby inhibiting the transcription of target genes.

Molecular modeling studies of benzothiophene-containing SERDs (Selective Estrogen Receptor Downregulators) have provided insights into the structural features that govern their interaction with ERα, highlighting the importance of specific structural motifs for antagonistic and degradation activities. nih.gov

Downstream Cellular and Molecular Pathway Perturbations

The binding of this compound to its target receptors initiates a cascade of downstream cellular and molecular events. These perturbations are the ultimate effectors of the compound's biological activity.

Genomic Signaling: The primary and best-understood pathway is the genomic or nuclear-initiated signaling pathway. Upon ligand binding and the recruitment of co-regulatory proteins, the estrogen receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding modulates the rate of transcription of these genes, leading to changes in protein synthesis and cellular function. Studies on the structurally related compound 2-(4-hydroxyphenyl)-benzo[b]thiophen-6-ol (BTC) have shown that it can activate estrogen-regulated genes. researchgate.net

Non-Genomic Signaling: In addition to the classical genomic pathway, rapid, non-genomic signaling pathways have been identified for estrogens and SERMs. These pathways are initiated by receptors located at the cell membrane or in the cytoplasm, such as GPR30. Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including:

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

Src/ERK (MAPK) Pathway: This cascade is involved in regulating a wide range of cellular processes, including cell growth, differentiation, and survival.

Research on benzothiophene SERMs has demonstrated that their neuroprotective effects can be attenuated by the inhibition of the PI3K/Akt and Src/ERK signaling pathways, and that this action is dependent on GPR30. nih.govsemanticscholar.org

The specific downstream effects of this compound will depend on the tissue type, the relative expression levels of ERα, ERβ, and GPR30, and the availability of specific co-regulatory proteins. For instance, in breast cancer cells, related compounds have been shown to induce apoptosis, a form of programmed cell death. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications to Biological Activities

Research into 2-arylbenzothiophene derivatives, particularly analogs of the well-known SERM Raloxifene (B1678788), has demonstrated that even minor structural changes can lead to significant shifts in biological activity. nih.gov These studies have established several key principles governing the SAR of this scaffold.

Modifications to the core benzothiophene (B83047) structure have shown that:

Substitution on the Benzothiophene Ring: Additional substitutions at the 4-, 5-, or 7-positions of the benzothiophene ring generally lead to a decrease in biological activity. nih.gov

Replacement of the 2-Aryl Group: The 2-aryl moiety can be replaced with other groups, such as cyclohexyl or naphthyl, while maintaining a biological activity profile similar to that of Raloxifene. nih.gov

Modifications at the 3-Position: The nature of the substituent at the 3-position of the benzothiophene ring is a critical determinant of activity. For instance, in Raloxifene analogs, replacing the 3-position ketone linker with an ether (oxygen) linkage resulted in a substantial tenfold increase in estrogen antagonist potency in human breast cancer cells. acs.orgacs.org

These findings underscore the sensitivity of the biological response to the specific arrangement of functional groups on the 2-arylbenzothiophene scaffold.

| Compound/Analog | Structural Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Raloxifene Analog | Substitution at 4-, 5-, or 7-position of benzothiophene | Reduced biological activity | nih.gov |

| Raloxifene Analog | Replacement of 2-aryl group with cyclohexyl or naphthyl | Maintained a qualitatively similar in vitro and in vivo activity profile | nih.gov |

| [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene (4c) | Replacement of the carbonyl group at the 3-position with an oxygen linker | 10-fold increase in estrogen antagonist potency compared to Raloxifene in MCF-7 cells | acs.orgacs.org |

Influence of the 4-Methoxyphenyl (B3050149) Substituent on Pharmacological Profile

The substituent at the 4-position of the 2-phenyl ring plays a pivotal role in modulating receptor affinity and selectivity. While the parent compound of this class often features a 4-hydroxyl group (as in Raloxifene), the 4-methoxy group, as seen in Arzoxifene, imparts distinct properties. sci-hub.ru

Studies on Arzoxifene and its derivatives have provided insights into the role of this methoxy (B1213986) group. A family of benzothiophene SERMs based on Arzoxifene was developed to modulate activity and oxidative properties. nih.govsci-hub.ru The binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are sensitive to the substituent at this position. For example, a series of desmethylarzoxifene (DMA) analogs, where the 4'-substituent was varied, showed a range of ERα/ERβ selectivity from 1.2- to 67-fold. sci-hub.ruresearchgate.net Small, highly electronegative substituents at the 4'-position, such as hydroxyl or fluoro, are generally preferred for both in vitro and in vivo activity. nih.gov In contrast, increasing the steric bulk at this position can lead to unwanted uterine stimulation. nih.gov

The 4-methoxyphenyl group, therefore, is a key modulator of the pharmacological profile, influencing not only the potency but also the tissue-selective actions that are characteristic of SERMs. sci-hub.ru

| 4'-Substituent on 2-Phenyl Ring | Observed Effect | Reference |

|---|---|---|

| Hydroxy, Fluoro, Chloro (small, electronegative) | Preferred for optimal in vitro and in vivo activity | nih.gov |

| Increased Steric Bulk | Leads to increased uterine stimulation in vivo | nih.gov |

| Varied Substituents (X-DMA analogs) | Provided a range of ERα/ERβ selectivity (1.2- to 67-fold) | sci-hub.ruresearchgate.net |

Importance of the 6-Hydroxyl Group for Biological Potency and Selectivity

The 6-hydroxyl group on the benzothiophene core is arguably one of the most critical functional groups for the biological activity of this class of compounds. nih.gov It serves as a crucial anchor, enabling high-affinity binding within the ligand-binding domain of the estrogen receptor. nih.gov

Crystallographic studies have shown that the 6-OH group forms essential hydrogen bonds with specific amino acid residues in the receptor pocket. nih.gov Specifically, it interacts with Glutamic acid (Glu353) and Arginine (Arg394) in ERα. nih.gov This "phenolic anchor" is a conserved feature among many high-affinity benzothiophene SERMs and is fundamental to their mechanism of action. nih.gov

The significance of this group is highlighted by SAR studies demonstrating that its removal or modification leads to a dramatic reduction in receptor binding and in vitro activity. nih.gov For instance, one benzothiophene derivative (BTPα) with a 6-OH group showed a 140-fold selectivity for ERα over ERβ, with a high affinity for ERα (Ki = 0.25 nM). nih.gov This high affinity and selectivity are largely attributed to the precise positioning and interactions facilitated by the 6-hydroxyl group. nih.gov

Stereoelectronic Effects and Conformational Analysis in SAR

The three-dimensional conformation of 2-arylbenzothiophene derivatives is a key factor in their ability to bind effectively to the estrogen receptor. The relative orientation of the 2-aryl ring and the benzothiophene nucleus is not planar. X-ray analysis of related structures reveals that the rings are twisted with respect to the plane of the linking group (e.g., a carbonyl). rsc.org

This deviation from planarity is a result of stereoelectronic effects and is particularly evident in 2-substituted derivatives. rsc.org The degree of twist can influence how the molecule fits into the hydrophobic ligand-binding pocket of the receptor. Computational modeling and conformational analysis have been used to study the potential energy surfaces of these molecules. rsc.org For 2-benzoyl derivatives of thiophene, the S,O-cis conformer was found to be more stable. rsc.org

The specific conformation adopted by the molecule dictates the spatial arrangement of its key pharmacophoric features—the 6-hydroxyl group and the 4-substituted phenyl ring. An optimal conformation is required to present these groups correctly for interaction with the receptor's amino acid residues, thereby ensuring high-affinity binding and the desired pharmacological response.

Computational Drug Discovery and Rational Design for 2 4 Methoxyphenyl Benzothiophene 6 Ol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode of 2-(4-Methoxyphenyl)benzothiophene-6-OL and its analogs, revealing the crucial interactions that govern their biological activity.

Studies on related benzothiophene (B83047) derivatives have demonstrated their potential to interact with a variety of protein targets, including enzymes implicated in inflammation and cancer. researchgate.netnih.govnih.gov For instance, molecular docking analyses of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues with the cyclooxygenase-2 (COX-2) enzyme have shown binding energies and orientations comparable to known inhibitors like celecoxib. researchgate.net Similarly, docking studies on other benzothiophene derivatives have been performed against targets like anti-apoptotic proteins and enzymes involved in viral replication, highlighting the scaffold's broad therapeutic potential. nih.gov

For this compound, docking simulations would typically predict key ligand-protein interactions. The hydroxyl (-OL) group at the 6-position of the benzothiophene core is a potential hydrogen bond donor and acceptor. The methoxy (B1213986) (-OCH3) group on the 2-phenyl ring can also participate in hydrogen bonding. The aromatic rings of the benzothiophene and methoxyphenyl moieties are expected to form hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the protein's binding pocket.

A hypothetical docking study of this compound into an enzyme active site, such as COX-2, might reveal interactions like those detailed in the table below. The binding energy, typically calculated in kcal/mol, provides an estimate of the binding affinity, with lower values suggesting stronger binding. fip.orgfip.org

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| 6-Hydroxyl Group | Hydrogen Bond | Arg, Tyr, Ser | -8.0 to -10.0 |

| 4'-Methoxy Group | Hydrogen Bond | Gln, Asn | |

| Benzothiophene Ring | Hydrophobic, π-π Stacking | Leu, Val, Phe | |

| 4-Methoxyphenyl (B3050149) Ring | Hydrophobic, π-π Stacking | Trp, Ile, Ala |

These detailed interaction analyses are crucial for structure-based drug design, allowing medicinal chemists to rationally modify the ligand's structure to enhance binding affinity and selectivity for the target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For benzothiophene derivatives, various QSAR studies have been successfully conducted to elucidate the structural requirements for different biological activities, including anticancer, antimalarial, and dopamine (B1211576) D2 receptor inhibition. researchgate.netnih.govnih.govijpsjournal.com These studies typically involve calculating a range of molecular descriptors for each compound, which can be classified as steric, electronic, hydrophobic, or topological.

A 2D-QSAR study on benzothiophene-based anticancer agents, for example, revealed that descriptors such as Polar Surface Area and various electro-topological state indices (Estate numbers) are critical for activity. researchgate.net Another study on benzothiophene analogs as dopamine D2 receptor inhibitors utilized a 4D-QSAR approach, which considers the conformational flexibility of the molecules, to generate predictive models. nih.govresearchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have also been applied. nih.gov These analyses generate 3D contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For instance, CoMFA/CoMSIA studies on antimalarial benzothiophenes identified that polar interactions (electrostatic and hydrogen-bonding) were the primary features influencing inhibitory activity and selectivity. nih.gov

Based on these precedents, a QSAR model for a series of analogs of this compound could be developed. The model would likely highlight the importance of the following features:

Hydrogen Bonding Capacity: The presence of the 6-hydroxyl and 4'-methoxy groups.

Steric Factors: The size and shape of substituents on the aromatic rings.

| QSAR Model Type | Biological Activity | Important Descriptor Classes | Key Findings |

|---|---|---|---|

| 2D-QSAR | Anticancer | Topological, Electronic | Polar surface area and Estate numbers correlate with activity. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Antimalarial (NMT inhibitors) | Steric, Electrostatic, H-Bonding | Polar interactions are crucial for activity and selectivity. nih.gov |

| 4D-QSAR | Dopamine D2 Inhibition | Conformational, Steric | Accounts for molecular flexibility to improve predictions. nih.govresearchgate.net |

Such models provide a quantitative framework for predicting the potency of novel derivatives of this compound before committing resources to their chemical synthesis.

Pharmacophore Development and Virtual Screening Campaigns

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a ligand to interact with a specific biological target. Pharmacophore models are powerful tools for virtual screening, a computational method used to search large chemical libraries for new potential drugs. nih.govresearchgate.net

Pharmacophore models for arylbenzothiophene derivatives have been developed for various therapeutic targets. For instance, a study focusing on inhibitors of the MCF-7 breast cancer cell line identified a pharmacophore consisting of a phenolic hydroxyl group (like the 6-OL group), a hydrogen bond acceptor, a hydrophobic feature, and a hydrogen bond donor. nih.gov Another model for arylamino-substituted benzo[b]thiophenes with antioxidant activity highlighted a combination of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring as the key features. researchgate.net

For this compound, a likely pharmacophore model would include:

One Hydrogen Bond Donor (HBD): The 6-hydroxyl group.

One or Two Hydrogen Bond Acceptors (HBA): The oxygen of the 6-hydroxyl group and the oxygen of the 4'-methoxy group.

Two Aromatic Rings (AR): The benzothiophene system and the 4-methoxyphenyl ring.

One Hydrophobic Feature (HY): Associated with the fused ring system.

Once a pharmacophore model is validated, it can be used as a 3D query to screen vast virtual libraries containing millions to billions of compounds. pharmacophorejournal.comnih.govchemrxiv.orgyoutube.com This process filters the library to identify molecules that match the pharmacophore's features and geometry, thus having a high probability of binding to the desired target. These "hits" can then be subjected to further computational analysis, such as molecular docking, before being selected for synthesis and biological testing. This approach significantly accelerates the discovery of novel and structurally diverse lead compounds.

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 6-Hydroxyl Group | Forms directional interaction with acceptor on protein. |

| Hydrogen Bond Acceptor (HBA) | Oxygen of 6-Hydroxyl or 4'-Methoxy | Forms directional interaction with donor on protein. |

| Aromatic Ring (AR) | Benzothiophene Core | Participates in π-π stacking or hydrophobic interactions. |

| Aromatic Ring (AR) | 4-Methoxyphenyl Group | Participates in π-π stacking or hydrophobic interactions. |

Advanced Computational Simulations (e.g., Molecular Dynamics, Free Energy Calculations)

While molecular docking provides a static snapshot of the ligand-protein complex, advanced computational simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein.

Molecular Dynamics (MD) simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-protein complex. nih.govuzh.chlbl.gov For a complex of this compound with its target protein, an MD simulation can reveal how the binding pose changes over time, the stability of key interactions (like hydrogen bonds), and the role of water molecules in the binding site. nih.govescholarship.org Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein, can confirm the stability of the docked conformation. nih.gov MD simulations have been successfully applied to study the complexes of related heterocyclic compounds, confirming stable binding within the target's active site over simulation times of 100 nanoseconds or more. nih.govacs.orgnih.gov

Free energy calculations provide more accurate estimations of binding affinity than docking scores. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the relative binding free energy between two ligands by simulating a non-physical, "alchemical" transformation from one to the other. wustl.edu These methods are computationally intensive but are considered the gold standard for predicting binding affinity. nih.gov

Other, less rigorous but faster methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net These "end-point" methods calculate the binding free energy by analyzing snapshots from an MD simulation, considering contributions from molecular mechanics energy, solvation free energy, and entropy. researchgate.netmdpi.com These calculations can be used to rank a series of analogs of this compound, helping to prioritize the most promising candidates for synthesis.

| Technique | Primary Output | Key Application for this compound |

|---|---|---|

| Molecular Dynamics (MD) | Atomic trajectory over time | Assess binding pose stability, analyze dynamic interactions. nih.govnih.gov |

| MM/PBSA & MM/GBSA | Estimated binding free energy | Rank binding affinities of different derivatives. researchgate.net |

| Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) | High-accuracy relative binding free energy | Accurately predict changes in affinity due to small chemical modifications. nih.govwustl.edu |

Together, these advanced simulations provide a comprehensive understanding of the molecular recognition process, offering a robust platform for the rational design and optimization of drugs based on the this compound scaffold.

Toxicological Assessment and Safety Considerations in Preclinical Research

In Vitro Cytotoxicity and Viability Assessments

In vitro cytotoxicity assays are fundamental in early-stage preclinical research to determine a compound's potential to cause cell damage or death. researchgate.net These assays are typically conducted on a variety of cell lines, including both cancerous and healthy cells, to assess both efficacy and off-target toxicity. scirp.org

Commonly employed methods for assessing the cytotoxicity of benzothiophene (B83047) derivatives and SERMs include tetrazolium reduction assays (e.g., MTT, MTS), which measure metabolic activity as an indicator of cell viability, and dye exclusion assays (e.g., trypan blue), which identify cells with compromised membrane integrity. nih.gov Other techniques may involve measuring ATP levels, which correlate with the number of viable cells, or assessing the activity of specific enzymes. youtube.com

While direct data for 2-(4-Methoxyphenyl)benzothiophene-6-OL is not available, studies on other benzothiophene derivatives have demonstrated a range of cytotoxic activities. For instance, certain novel benzothiophene acrylonitrile (B1666552) derivatives have shown significant growth inhibition in the nanomolar range against various cancer cell lines. rsc.org In contrast, other derivatives have been found to be non-toxic, highlighting the importance of specific structural features in determining cytotoxicity. nih.gov The cytotoxic effects of some α-hydroxy-α-benzothiophenyl-methylphosphonates have been evaluated on myeloma, melanoma, colon, and lung cancer cell lines, with some showing significant activity. mdpi.com

Below is an interactive data table summarizing representative in vitro cytotoxicity data for various benzothiophene derivatives against different cell lines, as reported in the scientific literature.

| Compound Class | Cell Line | Assay Type | Endpoint | Result |

| Benzothiophene Acrylonitrile Derivatives | Various Human Cancer Cell Lines | Not Specified | GI50 | 10-100 nM |

| α-Hydroxy-α-benzothiophenyl-methylphosphonates | U266 Myeloma | Not Specified | Cytotoxicity | Significant Activity |

| α-Hydroxy-α-benzothiophenyl-methylphosphonates | A2058 Melanoma | Not Specified | Cytotoxicity | Significant Activity |

| α-Hydroxy-α-benzothiophenyl-methylphosphonates | HT-29 Colon Cancer | Not Specified | Cytotoxicity | Significant Activity |

| α-Hydroxy-α-benzothiophenyl-methylphosphonates | EBC-1 Lung Cancer | Not Specified | Cytotoxicity | Significant Activity |

This table is for illustrative purposes and is based on findings for related benzothiophene compounds, not this compound itself.

Preliminary In Vivo Safety Studies for Related Compounds

Preliminary in vivo safety studies in animal models are essential to understand the systemic effects of a new chemical entity. nih.gov These studies help to identify potential target organs for toxicity and to establish a safe dose range for further non-clinical and eventual clinical studies. researchgate.net For compounds like this compound, which belongs to the SERM class, particular attention is paid to effects on reproductive tissues, bone metabolism, and the cardiovascular system. nih.govnih.gov

While specific in vivo safety data for this compound is not publicly available, the safety profiles of other SERMs like raloxifene (B1678788), which is also a benzothiophene derivative, have been extensively studied. oup.com Preclinical studies on raloxifene have shown estrogen-agonist effects on bone and lipid metabolism, which are generally considered beneficial, and estrogen-antagonist effects on the uterus and breast tissue. nih.gov However, a known adverse effect of SERMs is an increased risk of thromboembolic events. nih.gov

In general, preclinical in vivo safety assessments for benzothiophene derivatives would involve acute and repeated-dose toxicity studies in at least two species (one rodent and one non-rodent). nih.gov These studies would include a comprehensive evaluation of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of all major organs.

For certain benzothiophene derivatives synthesized as potential protectors against cranial irradiation-induced neuroinflammation, the most potent antioxidant compounds were also suggested to be nontoxic candidates for further investigation. nih.gov This indicates that not all compounds within this class will exhibit the same toxicity profile. The success of preclinical studies relies on the careful selection of relevant animal models and the identification of translatable biomarkers of toxicity. researchgate.net

Future Research Directions and Translational Outlook

Design and Synthesis of Next-Generation 2-(4-Methoxyphenyl)benzothiophene-6-OL Derivatives

The development of next-generation derivatives is a cornerstone of advancing the therapeutic potential of the this compound scaffold. Research efforts are focused on synthesizing novel analogues with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Synthetic strategies often involve the modification of the core benzothiophene (B83047) structure to explore structure-activity relationships (SAR).

Key synthetic approaches include:

Functional Group Modification : Altering the hydroxyl and methoxy (B1213986) groups can significantly impact biological activity. For instance, O-alkylation or N-alkylation of related 2-(4'-hydroxyphenyl)benzothiophene or 2-(4'-aminophenyl)benzothiophene structures has been shown to increase binding affinities to specific targets. nih.gov

Substitution at Various Positions : Introducing different substituents at various positions on the benzothiophene ring system is a common strategy. Studies on related 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene explore how modifications at these positions can modulate activity at nuclear receptors. researchgate.netacs.org

Creation of Hybrid Molecules : Combining the benzothiophene motif with other pharmacologically active structures, such as chalcones, has led to the synthesis of new benzothiophene-chalcone compounds with potential as cholinesterase inhibitors for diseases like Alzheimer's. nih.gov

These synthetic explorations aim to create a diverse library of compounds for screening against various biological targets. The versatility of the benzothiophene scaffold allows for its incorporation into a wide range of molecular architectures, opening avenues for discovering agents with novel mechanisms of action. researchgate.net

Table 1: Synthetic Strategies for Benzothiophene Derivatives

| Strategy | Example Modification | Desired Outcome | Reference |

|---|---|---|---|

| Functional Group Alteration | O-alkylation of the phenol (B47542) group | Increased binding affinity | nih.gov |

| Positional Substitution | Introduction of an acyl group at position 3 | Improved enzyme inhibition | nih.gov |

| Scaffold Hybridization | Fusion with a chalcone (B49325) moiety | Novel cholinesterase inhibition | nih.gov |

| Ring Modification | Synthesis of tetrahydro-benzothiophene analogues | Modulation of receptor activity | researchgate.netresearchgate.net |

Exploration of Combination Therapies and Drug Repurposing

The broad biological activity of benzothiophene derivatives suggests significant potential for both combination therapies and drug repurposing. nih.gov Drug repurposing, the strategy of identifying new uses for existing or investigational drugs, offers a streamlined path to clinical application by leveraging known safety and pharmacokinetic data. nih.govscienceopen.com

The 2-phenylbenzothiophene scaffold has been associated with a variety of biological activities, including antitumor, anti-fungal, and anti-estrogen effects, as well as enzyme inhibition. nih.gov This functional diversity makes it a prime candidate for repurposing. For example, a compound initially investigated as a selective estrogen receptor modulator (SERM) might be repurposed for applications in oncology or neurodegenerative diseases, pending further investigation. nih.govquinoline-thiophene.com

Furthermore, the potential for combination therapies is a promising area of research. By pairing a benzothiophene derivative with another therapeutic agent, it may be possible to achieve synergistic effects, overcome drug resistance, or reduce dosages to minimize side effects. For instance, a derivative with anti-proliferative properties could be combined with a standard chemotherapeutic agent to enhance cancer cell killing. Understanding the complex cellular effects induced by these agents is fundamental to designing effective combination strategies. nih.gov

Development of Diagnostic and Imaging Agents Based on Benzothiophene Scaffolds

The benzothiophene structure is an excellent scaffold for the development of molecular probes for diagnostic and imaging applications. nih.gov A significant area of research is in neurodegenerative diseases, particularly Alzheimer's disease, where there is a critical need for agents that can visualize pathological hallmarks like beta-amyloid (Aβ) plaques. nih.gov

Novel benzothiophene derivatives have been synthesized and labeled with positron-emitting radionuclides such as Fluorine-18 (¹⁸F) for use in Positron Emission Tomography (PET) imaging. nih.gov These radiolabeled compounds are designed to cross the blood-brain barrier and bind with high affinity and selectivity to Aβ aggregates.

Preclinical studies have demonstrated the promise of these agents. For example, certain ¹⁸F-labeled benzothiophene derivatives showed high initial brain uptake and excellent binding affinities for Aβ aggregates in vitro. nih.gov The development of such agents is a crucial step towards the early diagnosis of Alzheimer's disease and for monitoring the efficacy of therapeutic interventions. nih.gov Related heterocyclic structures, such as benzothiazoles, are also being explored for similar applications in amyloid plaque imaging. researchgate.net

Table 2: Properties of Benzothiophene-Based PET Imaging Ligands for Aβ Plaques

| Compound | Target | Binding Affinity (Ki, nM) | Initial Brain Uptake (%ID/g at 2 min) | Reference |

|---|---|---|---|---|

| [¹⁸F]Derivative 1 | Aβ(1-40) & Aβ(1-42) aggregates | 0.28 - 6.50 | 5.2 ± 0.4 | nih.gov |

Addressing Challenges in Specificity and Off-Target Effects

A critical challenge in the development of any therapeutic agent is ensuring high target specificity to maximize efficacy and minimize unwanted side effects. nih.gov While targeted therapeutics are designed to interact with a specific biological molecule, off-target interactions can lead to toxicity or unexpected pharmacological effects. nih.gov

For benzothiophene derivatives, future research must focus on comprehensively characterizing their interaction profiles across the proteome. The development of highly selective molecules is an ongoing goal. For example, research into related tetrahydro-benzothiophene analogues has successfully identified potent and selective COX-2 inhibitors, which is crucial for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective inhibitors. researchgate.net Similarly, derivatives of the related compound raloxifene (B1678788) have been optimized to act as Selective Estrogen Receptor Modulators (SERMs), demonstrating tissue-specific effects that are beneficial for treating conditions like osteoporosis while minimizing risks in other tissues like the breast and uterus. acs.org

Strategies to improve specificity include:

Structure-Based Drug Design : Utilizing high-resolution structural data of the target protein to design derivatives that fit precisely into the active site, minimizing binding to other proteins.

Systematic SAR Studies : Synthesizing and testing a wide range of analogues to identify the specific chemical features that govern selective binding.

Comprehensive Biological Screening : Testing lead compounds against a broad panel of receptors, enzymes, and ion channels to proactively identify potential off-target activities.

A thorough understanding of the spectrum of effects exerted by a compound is fundamental to predicting its clinical efficacy and toxicity profile. nih.gov

Potential for Clinical Translation and Advanced Preclinical Studies

The ultimate goal of developing novel this compound derivatives is their successful translation into clinical use. This requires rigorous preclinical evaluation in relevant disease models to establish proof-of-concept and to gather data necessary for regulatory approval.

Advanced preclinical studies involve moving beyond simple in vitro assays to in vivo animal models. Research on a potent SERM with a benzothiophene core, for instance, has demonstrated significant efficacy in rat models. acs.org In these studies, the compound potently inhibited the uterine proliferative response to estrogen, produced a significant decrease in total cholesterol, and showed a protective effect on bone in ovariectomized rats. acs.org Such studies are vital for establishing a drug candidate's therapeutic potential.

Table 3: In Vivo Efficacy of a Benzothiophene-Based SERM in Rat Models

| Parameter | Dosing | Efficacy | Reference |

|---|---|---|---|

| Uterine Proliferation Inhibition | 0.006 mg/kg (subcutaneous) | ED₅₀ | acs.org |

| Uterine Proliferation Inhibition | 0.25 mg/kg (oral) | ED₅₀ | acs.org |

| Total Cholesterol Reduction | 1.0 mg/kg (oral) | 45% decrease (maximal) | acs.org |

| Bone Protective Effect | 1.0 mg/kg (oral) | Maximal efficacy observed | acs.org |

The journey from the laboratory to the clinic is lengthy and complex. It requires not only demonstrating efficacy but also establishing a comprehensive safety profile, developing scalable manufacturing processes, and designing robust clinical trials. The promising preclinical data for various benzothiophene derivatives provide a strong rationale for their continued development and eventual evaluation in human subjects.

Q & A

Basic: What are the common synthetic routes for 2-(4-Methoxyphenyl)benzothiophene-6-OL?

Methodological Answer:

A key synthetic pathway involves multi-step reactions under controlled conditions. For example:

- Step 1: Use pivaloyl chloride and triethylamine in anhydrous CH₂Cl₂ at 0°C to activate intermediates.

- Step 2: Employ Mn-butyllithium in THF at -78°C for lithiation.

- Step 3: Acidic (5 M HCl) or basic (5 M NaOH) hydrolysis under reflux for deprotection or cyclization.

- Step 4: Purification via column chromatography or recrystallization.

This method emphasizes the need for inert atmospheres (e.g., argon) to prevent side reactions. Validation by NMR and mass spectrometry is critical .

Basic: How is this compound structurally characterized?

Methodological Answer:

Structural elucidation relies on:

- X-ray crystallography: Resolves bond lengths and angles (e.g., C-S bond distances in the benzothiophene core). Crystallographic data software like OLEX2 or APEX2 is used for refinement .

- Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight.

Advanced: How can conformational analysis and DFT studies improve understanding of stability in derivatives?

Methodological Answer:

- Conformational Analysis: X-ray structures (e.g., from Acta Crystallographica data) identify dominant conformers. For example, dihedral angles between benzothiophene and methoxyphenyl groups influence planarity .

- DFT Calculations: B3LYP/6-31G(d,p) optimizations predict electronic properties (e.g., HOMO-LUMO gaps) and non-covalent interactions (e.g., π-stacking). Compare computational results with experimental data (e.g., UV-Vis spectra) to validate models .

Advanced: How do substituents on the benzothiophene core affect pharmacological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Introduce substituents (e.g., halogens, sulfonyl groups) at positions 2 or 5. For example:

- Experimental Validation: In vitro assays (e.g., enzyme inhibition) paired with docking simulations (AutoDock Vina) identify key interactions .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example: If NMR suggests a planar structure but X-ray shows torsional strain:

- Cross-Validation: Combine powder XRD, DSC (melting point analysis), and computational models to reconcile discrepancies.

Basic: What solvents and conditions optimize yield in large-scale synthesis?

Methodological Answer:

- Solvent Selection: THF or DMF for lithiation steps; ethanol for reduction (NaBH₄).

- Temperature Control: Strict adherence to low temperatures (-78°C for organometallic steps) minimizes side reactions.

- Workup: Acidic workup (5% HCl) quench followed by extraction (ethyl acetate/water). Yield improvements (70–85%) are achievable with slow reagent addition .

Advanced: What strategies mitigate oxidation of the benzothiophene-OH group during synthesis?

Methodological Answer:

- Protection-Deprotection: Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during reactive steps (e.g., Grignard reactions). Deprotect with TBAF in THF.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent aerial oxidation.

- Monitoring: Track oxidation via LC-MS; add antioxidants (e.g., BHT) if necessary .

Advanced: How to evaluate the compound’s potential as a fluorescent probe?

Methodological Answer:

- Photophysical Studies: Measure fluorescence quantum yield (quinine sulfate as standard) and Stokes shift in varying solvents.

- Biochemical Testing: Assess binding to biomolecules (e.g., DNA intercalation via ethidium bromide displacement assays). Compare with analogs like 2-Amino-4'-fluorobenzophenone derivatives .

Basic: What are the critical purity criteria for research-grade material?

Methodological Answer:

- Chromatography: HPLC purity ≥95% (C18 column, acetonitrile/water gradient).

- Elemental Analysis: C, H, N, S content within ±0.4% of theoretical values.

- Thermal Analysis: DSC to confirm a single melting endotherm (no polymorphic impurities) .

Advanced: How to design a stability study under accelerated degradation conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.